molecular formula C12H18O4 B13873475 Ethyl 2-(5-ethyl-2-oxocyclohexyl)-2-oxoacetate

Ethyl 2-(5-ethyl-2-oxocyclohexyl)-2-oxoacetate

Cat. No.: B13873475
M. Wt: 226.27 g/mol
InChI Key: FITVYWUXBGOXOI-UHFFFAOYSA-N
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Description

Ethyl 2-(5-ethyl-2-oxocyclohexyl)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexane ring substituted with an ethyl group and two oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-ethyl-2-oxocyclohexyl)-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 5-ethyl-2-oxocyclohexanone in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can help in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-ethyl-2-oxocyclohexyl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(5-ethyl-2-oxocyclohexyl)-2-oxoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-ethyl-2-oxocyclohexyl)-2-oxoacetate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases to form the corresponding carboxylic acid and alcohol. The oxo groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate: Similar structure but lacks the ethyl group on the cyclohexane ring.

    Ethyl 2-oxo-2-(thiophen-2-yl)acetate: Contains a thiophene ring instead of a cyclohexane ring.

Uniqueness

Ethyl 2-(5-ethyl-2-oxocyclohexyl)-2-oxoacetate is unique due to the presence of both an ethyl group and two oxo groups on the cyclohexane ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

ethyl 2-(5-ethyl-2-oxocyclohexyl)-2-oxoacetate

InChI

InChI=1S/C12H18O4/c1-3-8-5-6-10(13)9(7-8)11(14)12(15)16-4-2/h8-9H,3-7H2,1-2H3

InChI Key

FITVYWUXBGOXOI-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=O)C(C1)C(=O)C(=O)OCC

Origin of Product

United States

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